molecular formula C21H15BrN4O3 B11285298 3-(4-Bromophenyl)-6-(4-acetamidophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

3-(4-Bromophenyl)-6-(4-acetamidophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Cat. No.: B11285298
M. Wt: 451.3 g/mol
InChI Key: OBPKJNNHCUPDFH-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-(4-acetamidophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromophenyl and acetamidophenyl groups attached to a pyrazolo[3,4-B]pyridine core. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-(4-acetamidophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of bromophenyl and acetamidophenyl groups through substitution reactions. The final step often involves the carboxylation of the pyrazolo[3,4-B]pyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The scalability of the synthesis process is crucial for producing the compound in large quantities. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-(4-acetamidophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.

    Coupling Reactions: The acetamidophenyl group can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted derivatives, while oxidation of the acetamidophenyl group can produce corresponding oxides.

Scientific Research Applications

3-(4-Bromophenyl)-6-(4-acetamidophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: In the material science industry, the compound can be used to develop new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-(4-acetamidophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl and acetamidophenyl groups can bind to active sites on enzymes or receptors, modulating their activity. The pyrazolo[3,4-B]pyridine core can interact with nucleic acids, influencing gene expression and protein synthesis. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea: This compound shares similar functional groups but has a different core structure.

    4-(4-Bromophenyl)ethynylpyridine: This compound has a similar bromophenyl group but differs in its overall structure and properties.

Uniqueness

3-(4-Bromophenyl)-6-(4-acetamidophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is unique due to its combination of functional groups and the pyrazolo[3,4-B]pyridine core This unique structure imparts specific chemical and biological properties that are not observed in similar compounds

Properties

Molecular Formula

C21H15BrN4O3

Molecular Weight

451.3 g/mol

IUPAC Name

6-(4-acetamidophenyl)-3-(4-bromophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C21H15BrN4O3/c1-11(27)23-15-8-4-12(5-9-15)17-10-16(21(28)29)18-19(25-26-20(18)24-17)13-2-6-14(22)7-3-13/h2-10H,1H3,(H,23,27)(H,28,29)(H,24,25,26)

InChI Key

OBPKJNNHCUPDFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)Br

Origin of Product

United States

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